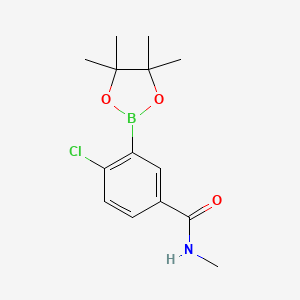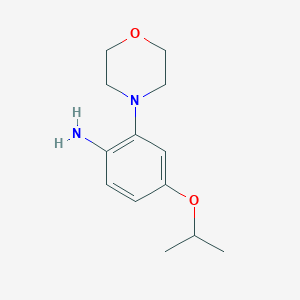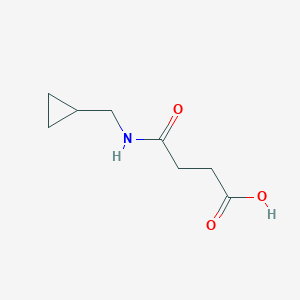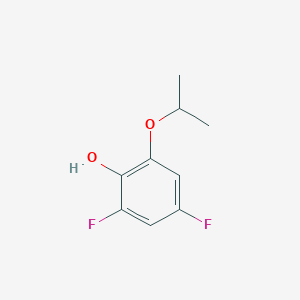
N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and in click chemistry reactions. The compound contains azide groups, which enable it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 typically involves the following steps:
Azidation: The conversion of terminal groups to azide groups using sodium azide.
Cyclohexenyl Chlorination: The chlorination of the cyclohexenyl ring using thionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as column chromatography or recrystallization to obtain high-purity products.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry to ensure product consistency and purity
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 undergoes several types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms triazole rings by reacting with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with strained alkynes like DBCO or BCN without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts.
SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.
Major Products
Triazole Derivatives: Formed from CuAAC reactions.
Cycloaddition Products: Formed from SPAAC reactions
Aplicaciones Científicas De Investigación
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules for imaging and tracking.
Medicine: Utilized in drug delivery systems and targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology
Mecanismo De Acción
The compound exerts its effects through the following mechanisms:
Click Chemistry: The azide groups participate in cycloaddition reactions, forming stable triazole rings.
PROTACs: Acts as a linker connecting ligands for E3 ubiquitin ligase and target proteins, facilitating targeted protein degradation through the ubiquitin-proteasome system
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis-(azide-PEG3)-Cy5: Another PEG-based PROTAC linker with similar click chemistry properties.
N,N’-bis-(azide-PEG3)-Cy3: A related compound used in similar applications but with different spectral properties.
Uniqueness
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is unique due to its specific chlorocyclohexenyl group, which may offer distinct reactivity and binding properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C46H62Cl2N8O6 |
|---|---|
Peso molecular |
893.9 g/mol |
Nombre IUPAC |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
AGTYTVSFKGQCDO-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)/CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)



![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)

![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)

![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)

